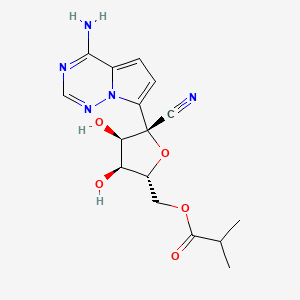

Obeldesivir

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

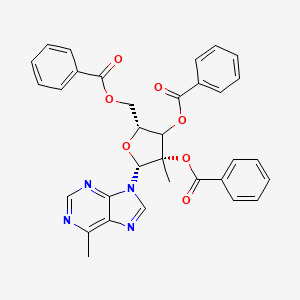

The synthesis of obeldesivir involves the esterification of GS-441524 with isobutyric acid. The process begins with the protection of the hydroxyl groups on GS-441524 using acetonide protection. This intermediate is then coupled with isobutyric acid using carbodiimide as a coupling agent. The final step involves the deprotection of the hydroxyl groups to yield this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

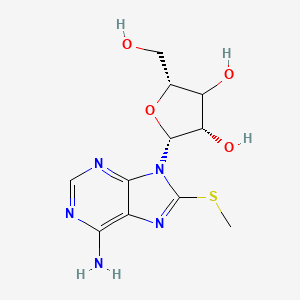

Obeldesivir undergoes hydrolysis to release its parent nucleoside, GS-441524. This hydrolysis is facilitated by esterases present in the body . The released GS-441524 is then phosphorylated to its active triphosphate form, GS-443902, which exhibits broad-spectrum antiviral activity .

Common Reagents and Conditions

Hydrolysis: Esterases in the body

Phosphorylation: Nucleoside kinase, adenylate kinase, and nucleotide diphosphate kinase

Major Products Formed

Hydrolysis Product: GS-441524

Phosphorylation Product: GS-443902

Scientific Research Applications

Obeldesivir has shown significant potential in the treatment of COVID-19. It is being investigated for its efficacy in reducing viral load and preventing lung pathology in various animal models, including mice and monkeys . Additionally, this compound has demonstrated antiviral activity against multiple coronaviruses, including SARS-CoV-2, SARS-CoV, and MERS-CoV . Its oral bioavailability makes it a promising candidate for outpatient treatment, reducing the need for intravenous administration .

Mechanism of Action

Obeldesivir is hydrolyzed to GS-441524, which is then converted to GS-443902, an active triphosphate form. GS-443902 acts as an ATP analogue and inhibits the RNA-dependent RNA polymerase of the virus, thereby blocking viral RNA synthesis . This mechanism is similar to that of remdesivir, but this compound offers the advantage of oral administration due to its improved bioavailability .

Comparison with Similar Compounds

Similar Compounds

Remdesivir: An intravenous antiviral drug that also releases GS-443902 but through a different metabolic pathway.

Molnupiravir: An oral antiviral drug that targets the viral RNA-dependent RNA polymerase through a different mechanism.

Nirmatrelvir: An inhibitor of the SARS-CoV-2 3CL main protease, administered in combination with ritonavir.

Uniqueness of Obeldesivir

This compound stands out due to its oral bioavailability, which allows for easier administration compared to remdesivir. Its ability to be metabolized by enzymes evenly expressed throughout the body, rather than being concentrated in the liver, provides a more consistent therapeutic effect .

Properties

CAS No. |

2647441-36-7 |

|---|---|

Molecular Formula |

C16H19N5O5 |

Molecular Weight |

361.35 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate |

InChI |

InChI=1S/C16H19N5O5/c1-8(2)15(24)25-5-10-12(22)13(23)16(6-17,26-10)11-4-3-9-14(18)19-7-20-21(9)11/h3-4,7-8,10,12-13,22-23H,5H2,1-2H3,(H2,18,19,20)/t10-,12-,13-,16+/m1/s1 |

InChI Key |

YIHPGVCWGSURHO-VSBTWAGUSA-N |

Isomeric SMILES |

CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O |

Canonical SMILES |

CC(C)C(=O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141714.png)

![1-Amino-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea](/img/structure/B15141720.png)

![[[N'-[(4S)-4-acetamido-5-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethylamino]-5-oxopentyl]carbamimidoyl]amino]phosphonic acid](/img/structure/B15141737.png)

![propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15141755.png)